Deacetylcefotaxime
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Overview
Description
Desacetylcefotaxime is a cephalosporin.
Scientific Research Applications
Chemical Stability and Fragmentation Pathways
- Chemical Structure and Stability : Deacetylcefotaxime's chemical structure influences its chemical stability. Electrospray ionization multi-stage tandem mass spectrometry has been used to analyze its fragmentation pathways. This study is crucial for improving chemical stability and for the research of structure-activity relationships in deacetylcefotaxime (Guo Shi-en, 2012).
Degradation Products and Hydrolysis
- Alkaline Hydrolysis : Deacetylcefotaxime undergoes alkaline hydrolysis, producing various degradation products including the exocyclic methylene derivative and the 7-epimer of cefotaxime. These products have been studied using HPLC and NMR, providing insights into the hydrolysis process (B. Vilanova et al., 1994).
Pharmacokinetics in Newborns and Patients with Renal or Liver Disease
- Pharmacokinetics in Newborns : The pharmacokinetics of cefotaxime and its metabolite desacetylcefotaxime have been studied in newborns. Findings indicate a correlation between the elimination half-life of cefotaxime and gestational/postnatal age, suggesting its use in treating neonatal infections (Y. Aujard et al., 1989).
- Patients with Liver Disease : In patients with chronic parenchymal liver disease, the pharmacokinetics of cefotaxime and desacetylcefotaxime vary significantly. This has implications for dosing and potential toxicity in these patients (R. Ko et al., 1991).
Other Relevant Studies
- Renal Excretory Mechanisms : A comparative study of the renal excretory mechanism of cefmenoxime and other cephalosporins, including deacetylcefotaxime, highlights differences in tubular secretion and renal clearance in rats and rabbits. This contributes to understanding the renal handling of these drugs (I. Yamazaki et al., 1981).
- Stability during Microbiological Testing : Research into cefotaxime's stability under in vitro microbiological testing conditions, where it degrades to desacetylcefotaxime and other metabolites, is crucial for accurate assessment of its antibacterial activity (C. Marchbanks et al., 1987).
properties
Product Name |
Deacetylcefotaxime |
---|---|
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
FHYWAOQGXIZAAF-RWFJUVPESA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
synonyms |
deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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